1-methylpiperidine-3-carboxylic Acid
Overview
Description
1-methylpiperidine-3-carboxylic Acid is a natural product found in Areca catechu with data available.
Scientific Research Applications
Antibacterial Properties
1-Methylpiperidine derivatives exhibit significant antibacterial properties. A study by Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of 1-methylpiperidine with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which showed promising antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
AChE Inhibitory Activity
Compounds derived from 1-methylpiperidine have shown AChE (acetylcholinesterase) inhibitory activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. Sivakumar et al. (2013) explored this by synthesizing novel dispiro heterocycles containing 1-methylpiperidine, which demonstrated potent AChE inhibitory activity (Sivakumar et al., 2013).
Material Science and Biochemistry Applications
The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 1-methylpiperidine, is an excellent tool in material science and biochemistry. It is effective as a β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher. This compound's utility in various biochemical and material science applications was highlighted in research by Toniolo et al. (1998) (Toniolo et al., 1998).
Pharmaceutical Synthesis
1-Methylpiperidine-3-carboxylic acid derivatives are also crucial in pharmaceutical synthesis. For instance, Bing (2005) described the synthesis of Donepezil Hydrochloride, a treatment for Alzheimer's disease, using 1-benzylpiperidine-4-carboxaldehyde, a derivative of methylpiperidine-4-carboxylate (Bing, 2005).
Nanocomposite Material Enhancement
Methylpiperidine-functionalized graphene oxide, derived from 1-methylpiperidine, has been used to enhance the properties of polymer nanocomposites. Jin et al. (2019) synthesized methylpiperidine-functionalized graphene oxide (MP-GO) for use as a curing catalyst in polyimide nanocomposites, significantly improving their gas barrier properties and thermal stability (Jin et al., 2019).
Spin-Labeled Amino Acid in Peptide Synthesis
The synthesis and application of spin-labeled amino acids, like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), in peptide synthesis have been explored. Martin et al. (2001) demonstrated that TOAC could be effectively incorporated into peptides using solid-phase synthesis, making it a valuable tool in peptide research (Martin et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-methylpiperidine-3-carboxylic acid, are known to have a wide range of therapeutic applications . They are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This suggests that this compound may interact with its targets by influencing the folding of proteins.
Biochemical Pathways
Piperidine derivatives are known to play a role in the degradation of extracellular matrix proteins . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects on cellular structure and function.
Result of Action
Given the wide range of therapeutic applications of piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-methylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIXGVABNMIOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371716, DTXSID00902717 | |
Record name | 1-methylpiperidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3266 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-70-5 | |
Record name | 1-methylpiperidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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